2-(2-Bromo-4-methoxy-3,5-dinitrophenyl)acetic acid
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Overview
Description
2-(2-Bromo-4-methoxy-3,5-dinitrophenyl)acetic acid is an organic compound characterized by the presence of bromine, methoxy, and dinitro functional groups attached to a phenyl ring, with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-methoxy-3,5-dinitrophenyl)acetic acid typically involves the bromination of 4-methoxy-3,5-dinitrophenylacetic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction mixture is usually refluxed in a suitable solvent like acetic acid or chloroform to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-methoxy-3,5-dinitrophenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water, and catalysts like palladium.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of substituted phenylacetic acids.
Reduction: Formation of amino derivatives.
Oxidation: Formation of hydroxyl derivatives.
Scientific Research Applications
2-(2-Bromo-4-methoxy-3,5-dinitrophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-methoxy-3,5-dinitrophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its reactivity and biological activity. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biochemical effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methoxybenzoic acid
- 3,5-Dibromo-2-methoxyphenylacetic acid
- 4-Bromo-3-nitroanisole
Uniqueness
2-(2-Bromo-4-methoxy-3,5-dinitrophenyl)acetic acid is unique due to the presence of both bromine and dinitro groups on the phenyl ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7BrN2O7 |
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Molecular Weight |
335.06 g/mol |
IUPAC Name |
2-(2-bromo-4-methoxy-3,5-dinitrophenyl)acetic acid |
InChI |
InChI=1S/C9H7BrN2O7/c1-19-9-5(11(15)16)2-4(3-6(13)14)7(10)8(9)12(17)18/h2H,3H2,1H3,(H,13,14) |
InChI Key |
KLIVRURSOJUDSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1[N+](=O)[O-])Br)CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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